molecular formula C6H3Cl3O B1429340 2,4,5-Trichlorophenol-3,6-d2 CAS No. 93951-82-7

2,4,5-Trichlorophenol-3,6-d2

Cat. No. B1429340
CAS RN: 93951-82-7
M. Wt: 199.5 g/mol
InChI Key: LHJGJYXLEPZJPM-QDNHWIQGSA-N
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Description

“2,4,5-Trichlorophenol-3,6-d2” appears as colorless needles, gray flakes or off-white lumpy solid . It has a phenolic odor and has been used as a fungicide and bactericide . It is also employed as a raw material in the preparation of various biocides .


Synthesis Analysis

Trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . Different isomers of trichlorophenol exist according to which ring positions on the phenol contain chlorine atoms .


Molecular Structure Analysis

The molecular formula of “2,4,5-Trichlorophenol-3,6-d2” is C6H3Cl3O . The exact mass is 197.937501 g/mol and the monoisotopic mass is also 197.937501 g/mol .


Chemical Reactions Analysis

Fenton’s reagent is an effective oxidant for pretreatment and toxicity reduction in wastewater contaminated with 2,4,6-trichlorophenol (TCP) . The reaction, and its dependence on various parameters (e.g., molar ratios of the reacting chemicals, pH, temperature, etc.) have been reported elsewhere .


Physical And Chemical Properties Analysis

The molecular weight of “2,4,5-Trichlorophenol-3,6-d2” is 199.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Photocatalytic Removal from Water

  • 2,4,6-Trichlorophenol, closely related to 2,4,5-Trichlorophenol, has been studied for its photocatalytic removal from water using commercial ZnO powder. This study highlights the pollutant's significant toxicity and the efficiency of ZnO in its abatement, emphasizing the potential for similar applications with 2,4,5-Trichlorophenol-3,6-d2 (Gaya et al., 2010).

Toxicity and Environmental Impact

  • The formation of highly toxic compounds like Tetrachlorodibenzodioxin from 2,4,5-Trichlorophenol during the manufacturing process has been documented, indicating significant environmental and health risks associated with the chemical (Milnes, 1971).

Degradation Studies

  • Research into the degradation of organochlorinated pollutants like Pentachlorophenol, which is structurally similar to 2,4,5-Trichlorophenol, using strong oxidizing agents, helps understand the breakdown process of these toxic compounds. This can inform strategies for dealing with 2,4,5-Trichlorophenol-3,6-d2 contamination (Zamora-Garcia et al., 2017).

Analytical Methods for Detection

  • Innovative methods like the use of Mn-doped ZnS quantum dots for the sensitive and selective detection of 2,4,5-Trichlorophenol in water have been developed. This highlights the advancement in analytical techniques for monitoring such pollutants (Wei et al., 2014).

Mechanistic Insights into Chemical Reactions

  • Studies on the formation of trichlorinated dibenzo-p-dioxins from reactions involving 2,4,5-Trichlorophenol provide insights into the complex chemistry and potential environmental hazards of these reactions (Suárez et al., 2006).

Impact on Microorganisms

  • Research on the tolerance of microorganisms to trichlorophenols in different environments contributes to the understanding of the ecological impact of such compounds and their potential biodegradation (Godoy et al., 1999).

Safety And Hazards

It is advised not to get “2,4,5-Trichlorophenol-3,6-d2” in eyes, on skin, or on clothing . Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

2,4,5-trichloro-3,6-dideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJGJYXLEPZJPM-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745676
Record name 2,4,5-Trichloro(~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorophenol-3,6-d2

CAS RN

93951-82-7
Record name 2,4,5-Trichloro(~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-82-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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